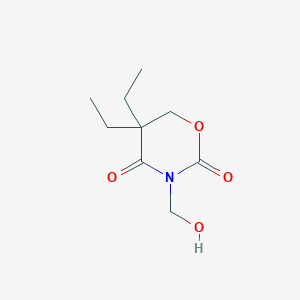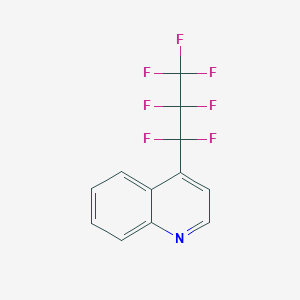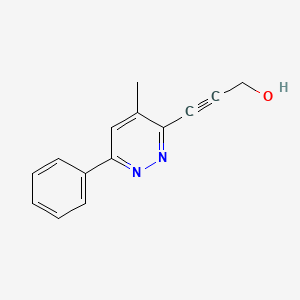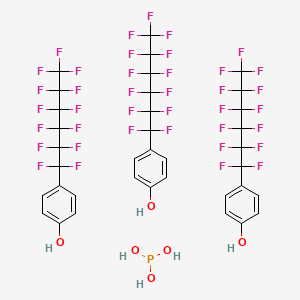
Phosphorous acid--4-(tridecafluorohexyl)phenol (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) is a chemical compound that combines the properties of phosphorous acid and a fluorinated phenol. This compound is of interest due to its unique chemical structure, which includes a phosphorous acid moiety and a highly fluorinated alkyl chain attached to a phenol group. The presence of fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) typically involves the reaction of phosphorous acid with 4-(tridecafluorohexyl)phenol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can undergo various chemical reactions, including:
Oxidation: The phosphorous acid moiety can be oxidized to phosphoric acid under specific conditions.
Reduction: The compound can be reduced to form different phosphorous-containing species.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may introduce different functional groups onto the phenol ring.
科学的研究の応用
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological membranes.
Industry: The compound is used in the development of advanced materials, including coatings and polymers, due to its chemical resistance and thermal stability.
作用機序
The mechanism of action of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) involves its interaction with molecular targets through its phosphorous acid and phenol groups. The fluorinated alkyl chain enhances its hydrophobic interactions, making it effective in modifying surfaces and interfaces. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity through its reactive functional groups.
類似化合物との比較
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can be compared with other similar compounds such as:
Phosphorous acid–4-(nonafluorobutyl)phenol: This compound has a shorter fluorinated alkyl chain, which may result in different physical and chemical properties.
Phosphorous acid–4-(pentadecafluorooctyl)phenol: With a longer fluorinated chain, this compound may exhibit even greater hydrophobicity and thermal stability.
The uniqueness of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) lies in its balanced properties, offering a combination of chemical resistance, thermal stability, and reactivity that makes it suitable for a wide range of applications.
特性
CAS番号 |
201936-68-7 |
|---|---|
分子式 |
C36H18F39O6P |
分子量 |
1318.4 g/mol |
IUPAC名 |
phosphorous acid;4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenol |
InChI |
InChI=1S/3C12H5F13O.H3O3P/c3*13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25;1-4(2)3/h3*1-4,26H;1-3H |
InChIキー |
BCVGZBNUUPNVDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





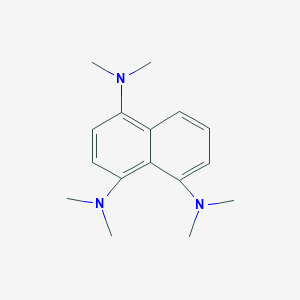
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
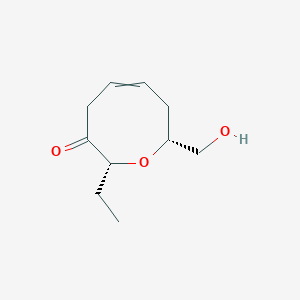
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
